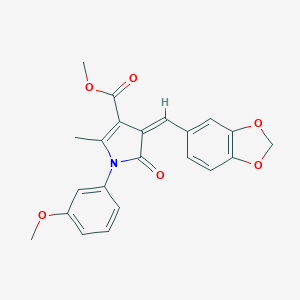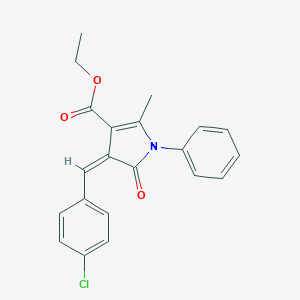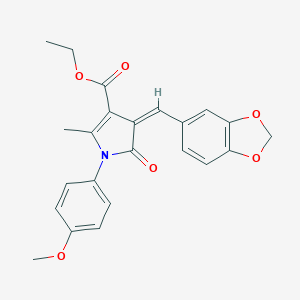![molecular formula C30H30ClN3O2S B299064 2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B299064.png)
2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound is a benzothiophene derivative that has been synthesized using specific methods.
Mechanism of Action
The mechanism of action of 2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been shown to inhibit the activity of specific enzymes involved in bacterial and fungal growth.
Biochemical and Physiological Effects:
The compound has been shown to have significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new anticancer drugs. The compound has also been shown to have antibacterial and antifungal activity, indicating its potential use in the development of new antibiotics.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments. It can be synthesized in high yield and purity, making it readily available for research purposes. The compound has also been extensively studied, and its anticancer and antibacterial activity have been well documented. However, the compound also has limitations for lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.
Future Directions
There are several future directions for the research on 2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is to further investigate its mechanism of action and the specific enzymes it targets. This could lead to the development of new drugs that target specific enzymes involved in cancer growth or bacterial and fungal growth. Another potential direction is to investigate the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Overall, the compound has significant potential for the development of new drugs and antibiotics and warrants further research.
Synthesis Methods
The synthesis of 2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction of 5-chloro-2-[(4-cyanobenzyl)oxy]benzaldehyde with N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthesis method has been optimized to produce the compound in high yield and purity.
Scientific Research Applications
The compound has been extensively studied for its potential applications in the field of medicine. It has been found to have significant anticancer activity against various types of cancer cells, including breast, lung, and prostate cancer. The compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. Additionally, the compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
Product Name |
2-({5-chloro-2-[(4-cyanobenzyl)oxy]benzylidene}amino)-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
|---|---|
Molecular Formula |
C30H30ClN3O2S |
Molecular Weight |
532.1 g/mol |
IUPAC Name |
2-[(Z)-[5-chloro-2-[(4-cyanophenyl)methoxy]phenyl]methylideneamino]-N-cyclohexyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C30H30ClN3O2S/c31-23-14-15-26(36-19-21-12-10-20(17-32)11-13-21)22(16-23)18-33-30-28(25-8-4-5-9-27(25)37-30)29(35)34-24-6-2-1-3-7-24/h10-16,18,24H,1-9,19H2,(H,34,35)/b33-18- |
InChI Key |
GJECBETZNPUZLM-OHUYPAJKSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)/N=C\C4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)C#N |
SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)C#N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(SC3=C2CCCC3)N=CC4=C(C=CC(=C4)Cl)OCC5=CC=C(C=C5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dichlorophenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B298981.png)

![methyl (5E)-5-[(4-fluorophenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B298986.png)


![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)
![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)

![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)
![methyl (5E)-5-[4-(benzyloxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298997.png)
![ethyl 2-(2-ethoxy-3-methoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298999.png)
![ethyl 2-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299001.png)
![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)
![ethyl (5E)-5-[(3-hydroxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B299004.png)